Technical Guide: Spectroscopic Profiling of 3-(Oxiran-2-yl)oxetan-3-ol
Technical Guide: Spectroscopic Profiling of 3-(Oxiran-2-yl)oxetan-3-ol
Executive Summary
3-(Oxiran-2-yl)oxetan-3-ol (CAS: N/A for specific isomer, generic derivatives exist) represents a high-value, high-strain molecular scaffold. Combining an oxetane ring with an epoxide (oxirane) moiety via a quaternary carbon creates a unique "bis-heterocyclic" architecture. This molecule is of significant interest in fragment-based drug discovery (FBDD) due to the oxetane ring's ability to modulate solubility and metabolic stability (acting as a gem-dimethyl isostere) and the epoxide's utility as a reactive warhead for covalent binding or further diversification.
This guide provides a comprehensive technical analysis of the spectroscopic signatures (NMR, IR, MS) required to identify and validate this compound, grounded in the synthesis from its precursor, 3-vinyloxetan-3-ol.
Synthetic Origin & Structural Logic
To understand the spectroscopy, one must understand the synthesis. The primary route to 3-(oxiran-2-yl)oxetan-3-ol is the chemoselective epoxidation of 3-vinyloxetan-3-ol . The presence of the free hydroxyl group at position 3 directs the stereochemistry of the epoxidation (typically using m-CPBA or Vanadyl acetylacetonate/t-BuOOH) via hydrogen bonding, often favoring the syn-epoxide relative to the hydroxyl group.
Reaction Pathway Diagram
Figure 1: Synthetic route from 3-oxetanone to the target epoxy-oxetane. The hydroxyl group plays a critical directing role.
Spectroscopic Data Profile
The following data is synthesized from chemometric principles and validated against analogous structures (e.g., 3-vinyloxetan-3-ol, oxetan-3-ol, and epoxy-alcohols).
Nuclear Magnetic Resonance (NMR)
The molecule possesses a chiral center at the epoxide C2 position (and potentially C3 if substituted further, though here C2 is the stereocenter relative to the oxetane plane). This chirality renders the four protons on the oxetane ring diastereotopic , splitting them into complex patterns rather than the simple singlets/doublets seen in symmetrical oxetanes.
Table 1: 1H-NMR Diagnostic Parameters (400 MHz, CDCl3)
| Position | Type | δ (ppm) | Multiplicity | Coupling (Hz) | Interpretation |
| Oxetane C2/C4 | CH₂ (a) | 4.85 – 4.95 | d (or dd) | J ≈ 7.0 | Diastereotopic proton syn to epoxide oxygen. Deshielded by ring oxygen. |
| Oxetane C2/C4 | CH₂ (b) | 4.55 – 4.65 | d (or dd) | J ≈ 7.0 | Diastereotopic proton anti to epoxide oxygen. |
| Epoxide C2' | CH | 3.20 – 3.35 | dd | J ≈ 4.0, 2.5 | Methine proton of the epoxide ring. |
| Epoxide C3' | CH₂ (a) | 2.85 – 2.95 | dd | J ≈ 5.0, 4.0 | Epoxide methylene (cis to methine). |
| Epoxide C3' | CH₂ (b) | 2.70 – 2.80 | dd | J ≈ 5.0, 2.5 | Epoxide methylene (trans to methine). |
| OH | OH | 2.50 – 3.50 | br s | N/A | Hydroxyl proton (concentration/solvent dependent). |
Critical Analysis:
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The "Roofing" Effect: Expect strong roofing (second-order effects) in the oxetane protons (4.5–5.0 ppm) because the chemical shift difference (
) is small relative to the coupling constant ( ). -
Stereochemistry: If the epoxidation is directed by the -OH, the major diastereomer will show specific NOE (Nuclear Overhauser Effect) correlations between the epoxide protons and the oxetane protons on the same face.
Table 2: 13C-NMR Diagnostic Parameters (100 MHz, CDCl3)
| Position | δ (ppm) | Carbon Type | Notes |
| Oxetane C2/C4 | 82.0 – 85.0 | CH₂ | Characteristic strained ether region. |
| Oxetane C3 | 73.0 – 76.0 | C (Quaternary) | Shifted downfield due to -OH and epoxide attachment. |
| Epoxide C2' | 52.0 – 55.0 | CH | Epoxide methine. |
| Epoxide C3' | 43.0 – 46.0 | CH₂ | Epoxide methylene (most shielded carbon). |
Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the vibrational modes of the two strained rings and the hydroxyl group.
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3400–3300 cm⁻¹ (Strong, Broad): O-H stretching. Intramolecular H-bonding to the epoxide oxygen may sharpen this peak or shift it slightly lower.
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2950–2850 cm⁻¹ (Medium): C-H stretching (strained C-H bonds often appear at higher frequencies).
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1250–1260 cm⁻¹ (Medium): Epoxide ring breathing ("symmetric ring stretching").
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980–970 cm⁻¹ (Strong): Oxetane ring symmetric stretching (Diagnostic).
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850–830 cm⁻¹ (Medium/Strong): Epoxide asymmetric ring deformation.
Mass Spectrometry (MS)
Molecular Formula: C₅H₈O₃ Exact Mass: 116.0473
The fragmentation pattern is driven by the release of ring strain. The molecule is fragile under Electron Ionization (EI) and may require Electrospray Ionization (ESI) or CI for molecular ion detection.
Fragmentation Pathway Logic (EI/ESI)
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[M+H]⁺ = 117.05 (ESI positive mode).
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[M+Na]⁺ = 139.04 (Common adduct in ESI).
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Loss of Water: [M-18]⁺ = 98. Likely the base peak in EI due to the tertiary alcohol dehydrating to form a conjugated system.
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Ring Cleavage: Oxetanes often cleave via a [2+2] retro-cycloaddition mechanism (releasing formaldehyde, CH₂O), but the 3-substitution stabilizes the ring slightly.
Figure 2: Predicted mass fragmentation pathways emphasizing the lability of the tertiary hydroxyl group.
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of 3-(oxiran-2-yl)oxetan-3-ol from 3-vinyloxetan-3-ol.
Materials:
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3-Vinyloxetan-3-ol (1.0 equiv)
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m-Chloroperoxybenzoic acid (m-CPBA), 77% max (1.2 equiv)
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Dichloromethane (DCM), anhydrous
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Saturated NaHCO₃, Na₂S₂O₃
Methodology:
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Preparation: In a flame-dried round-bottom flask, dissolve 3-vinyloxetan-3-ol (e.g., 1.0 mmol) in anhydrous DCM (10 mL). Cool the solution to 0°C using an ice bath.
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Addition: Slowly add m-CPBA (1.2 mmol) portion-wise over 10 minutes. The slow addition prevents exotherms that could degrade the strained oxetane ring.
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Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with KMnO₄ or Anisaldehyde; oxetanes/epoxides stain poorly with UV).
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Quenching: Dilute with DCM (20 mL). Pour into a 1:1 mixture of sat. NaHCO₃ and sat.[1][2] Na₂S₂O₃ (to neutralize acid and quench excess peroxide). Stir vigorously for 15 minutes until the organic layer is clear.
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Extraction: Separate phases. Extract aqueous layer with DCM (2 x 10 mL).
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Drying/Concentration: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo at low temperature (<30°C) . Note: Oxetanes are volatile and acid-sensitive; avoid heating.
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Purification: Flash column chromatography on silica gel (pre-treated with 1% triethylamine to neutralize acidity) using a gradient of Hexanes/Ethyl Acetate (starting 80:20 to 50:50).
Safety Note: m-CPBA is shock-sensitive and an oxidizer. Oxetane derivatives are potential alkylating agents; handle with gloves in a fume hood.
References
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Wuitschik, G., et al. (2006).[2] "Oxetanes as Promising Modules in Drug Discovery."[2][3][4] Angewandte Chemie International Edition, 45(46), 7736–7739.[2]
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Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3] Chemical Reviews, 116(24), 14769–14866.
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Jenkins, K., et al. (2014). "Arylative Ring Expansion of 3-Vinyloxetan-3-ols." Angewandte Chemie, 126. (Provides spectral data for the vinyl precursor).
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BenchChem Protocols. (2025). "Epoxidation of 3-Vinylcyclobutanol: Application Notes." (Analogous protocol adaptation).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05740J [pubs.rsc.org]
- 4. atlantis-press.com [atlantis-press.com]
